Ethyl acetate-d8

Description

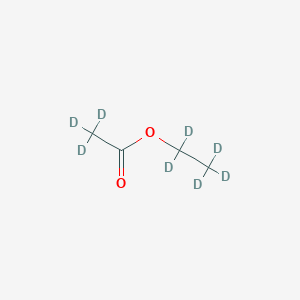

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,2-pentadeuterioethyl 2,2,2-trideuterioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3/i1D3,2D3,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKOWRVHYACXOJ-AUOAYUKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)OC([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584117 | |

| Record name | (~2~H_5_)Ethyl (~2~H_3_)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117121-81-0 | |

| Record name | (~2~H_5_)Ethyl (~2~H_3_)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl acetate-d8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Enrichment of Ethyl Acetate D8

Strategies for Deuterium (B1214612) Incorporation in Organic Esters

Deuterium incorporation into organic esters can be achieved through several chemical strategies, leveraging the reactivity of different functional groups and carbon-hydrogen bonds.

One prominent method for deuterium incorporation in carbonyl compounds, including esters, is base-catalyzed hydrogen-deuterium (H/D) exchange mdpi.com. This process typically proceeds via keto-enol equilibria, where the α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group) are acidic enough to undergo exchange with deuterium from a deuterated solvent, such as D₂O, in the presence of a base mdpi.com. This method is known for achieving high selectivity and yields, often exceeding 90% deuterium incorporation mdpi.com.

Acid-catalyzed H/D exchange is another approach, utilizing strong deuterated Brønsted or Lewis acids in conjunction with a deuterium source mdpi.com. While effective, the regioselectivity of deuterium incorporation can be limited in some cases mdpi.com.

Furthermore, transition metal catalysis offers versatile routes for C-H deuteration. Catalysts based on metals such as Iridium (Ir), Palladium (Pd), Rhodium (Rh), and Ruthenium (Ru) have been employed for this purpose snnu.edu.cn. Deuterium gas (D₂) or deuterated water (D₂O) commonly serve as the deuterium sources in these reactions snnu.edu.cnthieme-connect.com. Recent advancements include ligand-enabled palladium-catalyzed hydrogen isotope exchange, which allows for late-stage isotopic labeling of complex organic molecules thieme-connect.com.

In cases requiring exhaustive deuteration, reduction reactions with deuterated reagents can be employed. For instance, lithium aluminum deuteride (B1239839) (LiAlD₄) is a powerful reducing agent that can introduce deuterium atoms into various positions within a molecule during reduction processes acs.org.

Production Pathways for Ethyl Acetate-d8 Precursors

The primary industrial production method for non-deuterated ethyl acetate (B1210297) involves the Fischer esterification of acetic acid with ethanol (B145695) mdpi.com. Extending this principle to the synthesis of this compound, the most logical and prevalent pathway involves the esterification of fully deuterated acetic acid with fully deuterated ethanol.

The key precursors for this compound are:

Acetic acid-d4 (CD₃CO₂D) : This compound is a fully deuterated form of acetic acid, with deuterium atoms replacing all four hydrogen atoms sigmaaldrich.comsigmaaldrich.com. It is commercially available with high isotopic purity, often ≥99.5 atom % D sigmaaldrich.comsigmaaldrich.com.

Ethanol-d6 (CD₃CD₂OD) : This represents fully deuterated ethanol, where all six hydrogen atoms are replaced by deuterium sigmaaldrich.com. It is also commercially available with high isotopic purity, typically ≥99.5 atom % D sigmaaldrich.comsigmaaldrich.com.

The synthesis of this compound would therefore involve the acid-catalyzed reaction between acetic acid-d4 and ethanol-d6, resulting in the formation of CD₃CO₂C₂D₅ and deuterated water (D₂O) as a byproduct. This approach ensures that deuterium atoms are incorporated into both the acetyl and ethyl moieties of the ester.

Purification and Isotopic Purity Assessment of Deuterated Ethyl Acetate

Achieving and confirming high isotopic purity is paramount for deuterated compounds, especially for their applications in sensitive analytical techniques like NMR spectroscopy or in drug discovery where isotopic effects are critical nih.gov.

Purification of deuterated ethyl acetate typically involves standard organic chemistry techniques. Preparative thin-layer chromatography (TLC) has been successfully used for the purification of deuterated compounds, ensuring the isolation of the desired product with high purity acs.org.

Isotopic Purity Assessment relies heavily on advanced spectroscopic and spectrometric methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR spectroscopy are indispensable for evaluating the structural integrity and the degree of isotopic enrichment rsc.org. In ¹H NMR, the absence or significant reduction of proton signals at positions expected to be deuterated confirms deuterium incorporation. ¹³C NMR can also provide insights into the deuteration pattern due to changes in chemical shifts and coupling constants.

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are crucial for confirming the molecular weight and assessing the isotopic purity acs.orgrsc.org. These techniques can differentiate between various isotopologues (molecules with the same chemical formula but different isotopic compositions) and quantify the extent of deuterium incorporation oup.com. The mass shift (M+8 for this compound compared to non-deuterated ethyl acetate) is a key indicator sigmaaldrich.com.

The isotopic purity of deuterated reagents and the efficiency of the synthesis steps directly influence the final isotopic enrichment of the product google.com. For many applications, a high isotopic purity, often exceeding 98% or 99% deuterium incorporation, is desired to ensure accurate and reliable results nih.govgoogle.com. Suboptimal isotopic purity can lead to under-deuteration, potentially requiring additional purification steps or re-synthesis nih.gov.

Advanced Spectroscopic Applications of Ethyl Acetate D8

Nuclear Magnetic Resonance (NMR) Spectroscopy Enhancements

In NMR spectroscopy, deuterated solvents are essential for obtaining high-quality spectra of dissolved analytes. myuchem.comsigmaaldrich.com The primary function of using a deuterated solvent like Ethyl acetate-d8 is to avoid interference from the solvent's own proton signals, which are typically present in much higher concentrations than the analyte. myuchem.com

Proton Nuclear Magnetic Resonance (¹H NMR) Signal Suppression for Analyte Characterization

The fundamental principle behind using deuterated solvents in ¹H NMR is to eliminate overwhelming solvent signals. myuchem.com A non-deuterated solvent would produce a massive peak in the ¹H NMR spectrum that would obscure the signals from the analyte, making interpretation impossible. Since the deuterium (B1214612) nucleus (²H) resonates at a completely different frequency from the proton (¹H), replacing protons with deuterons effectively removes the solvent from the ¹H spectrum. sigmaaldrich.com When this compound is used as the solvent, the weak residual signals from any remaining protons (e.g., in CD₃CO₂CD₂CD₂H) are minimal and appear at known chemical shifts, allowing for clear observation and characterization of the analyte's proton signals. carlroth.comsysu.edu.cn

Two-Dimensional (2D) NMR Experimentation for Structural Elucidation

The need for solvent signal suppression is even more critical in two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). These techniques are powerful tools for elucidating complex molecular structures by revealing correlations between different nuclei. The presence of large solvent signals and their associated correlation peaks (cross-peaks) would complicate the 2D spectrum, making it difficult to identify the true correlations within the analyte molecule. Using this compound as the solvent ensures that the 2D spectrum is free from solvent-related artifacts, enabling an unambiguous assignment of the analyte's structure.

Solid-State NMR for Structural and Dynamic Investigations in Heterogeneous Systems

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid phase. Deuterium (²H) ssNMR, in particular, provides detailed insights into molecular dynamics. nih.gov By incorporating deuterated molecules like this compound into a solid matrix (e.g., as a solvent in a solvate or a guest molecule in a porous material), researchers can study the mobility and orientation of these guest molecules. nih.govyoutube.com The lineshape of the ²H NMR spectrum is highly sensitive to the motion of the deuterated molecule, allowing for the characterization of dynamic processes such as rotations, librations, and molecular exchange within the heterogeneous system. nih.gov

Mass Spectrometry (MS) Applications in Deuterated Chemical Systems

In mass spectrometry, stable isotope-labeled compounds, particularly deuterated ones, are widely used as internal standards for quantification. This approach, known as isotope dilution mass spectrometry, is considered a gold-standard quantitative technique due to its high precision and accuracy.

When analyzing a sample, a known amount of a deuterated analogue of the analyte, such as this compound, is added at the beginning of the sample preparation process. The deuterated standard is nearly identical to the non-deuterated analyte in its chemical and physical properties (e.g., solubility, extraction efficiency, and chromatographic retention time). However, it is easily distinguishable by its higher mass in the mass spectrometer.

By measuring the ratio of the signal intensity of the analyte to that of the deuterated internal standard, accurate quantification can be achieved. The deuterated standard effectively corrects for variations and inefficiencies during sample preparation, extraction, and ionization in the MS source, as both the analyte and the standard are affected equally by these processes.

Neutron Diffraction Studies Utilizing Deuterated Solvents in Material Science

Neutron diffraction is a powerful technique for determining the atomic and magnetic structure of materials. wikipedia.orgstfc.ac.uk Unlike X-rays, which scatter from the electron cloud, neutrons scatter from the atomic nucleus. A key feature of neutron scattering is that the scattering power varies between different isotopes of the same element. stfc.ac.uk Notably, there is a large difference in the neutron scattering length of hydrogen (¹H) and its isotope deuterium (²H). nih.gov

This difference is exploited in a technique called contrast variation or contrast matching . nih.govnist.gov By using mixtures of hydrogenated and deuterated solvents, the scattering length density of the solvent can be tuned to match that of a specific component in a complex system. nih.gov When the scattering length densities are matched, that component becomes effectively "invisible" to the neutrons.

A deuterated solvent like this compound can be used to create the desired scattering contrast to highlight specific parts of a material's structure. For example, in a study of a polymer dispersed in ethyl acetate (B1210297), using this compound as the solvent would create a high contrast that makes the polymer structure clearly visible against a low-background solvent signal. This allows researchers to probe the structure and organization of macromolecules, surfactants, and biological complexes in solution with high precision. stfc.ac.uk

| Nucleus | Coherent Scattering Length (fm) |

| Hydrogen (¹H) | -3.739 |

| Deuterium (²H) | 6.671 |

| Comparison of neutron coherent scattering lengths for hydrogen and deuterium, illustrating the basis for contrast variation. nih.gov |

Mechanistic and Reactional Investigations with Ethyl Acetate D8

Catalytic and Organic Synthesis Research in Ethyl Acetate-d8 Media

This compound plays a crucial role in elucidating reaction mechanisms and pathways in both catalytic and organic synthesis research. Its deuterated nature allows for distinct advantages in spectroscopic analysis and kinetic studies, providing insights that are often unattainable with non-deuterated analogues.

Mechanistic Investigations via NMR Spectroscopy

One of the primary applications of this compound is its use as a "silent" solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. In proton (¹H) NMR, the presence of hydrogen atoms in a solvent can obscure or interfere with the signals from the analyte, especially when studying dilute samples or reactions where solvent peaks overlap with crucial product or intermediate signals. By using this compound, which contains deuterium (B1214612) instead of hydrogen, the solvent signals are shifted out of the ¹H NMR spectral window, providing a clear background for observing the proton resonances of reactants, intermediates, and products [Search 1, 11, 17]. This allows researchers to:

Track Reaction Progress: Monitor the disappearance of reactant signals and the appearance of product signals over time without solvent interference.

Identify Intermediates: Detect and characterize transient intermediates that might be formed during a reaction, providing direct evidence for proposed mechanistic pathways.

Determine Chemical Shifts: Accurately determine the chemical shifts of various functional groups within a molecule, which can provide information about their electronic environment and connectivity. For instance, studies have compiled chemical shifts of common impurities in various deuterated solvents, which is essential for accurate spectral interpretation in mechanistic studies echemi.comcas.cn.

Application in Kinetic Isotope Effect (KIE) Studies

Kinetic Isotope Effects (KIEs) are powerful tools for probing the intimate details of reaction mechanisms, particularly for identifying rate-determining steps and understanding bond-breaking and bond-forming processes in transition states mdpi.comwhiterose.ac.uk. When an atom in a reactant is replaced by its heavier isotope (e.g., hydrogen by deuterium), a change in the reaction rate can occur due to differences in vibrational energies and bond strengths.

While specific examples of this compound being used as a reactant in KIE studies for catalytic or organic synthesis were not extensively detailed, the principle is highly relevant. If a reaction mechanism involves the cleavage or formation of bonds to the acetate (B1210297) or ethyl groups, using this compound as a reactant would allow for the measurement of primary or secondary KIEs. For example, in the catalytic oxidation of ethyl acetate, where C-O or C-H bond cleavages are critical steps thieme-connect.de, isotopic labeling with deuterium could help elucidate which specific bond cleavage is rate-limiting. Deuterium labeling studies, in general, are a recognized method to investigate reaction mechanisms, such as in the racemization of chiral amines where d8-isopropanol was used to track deuterium incorporation and infer a bimolecular catalytic mechanism mdpi.com. Similarly, the use of deuterated compounds like acetic acid-d or acetaldehyde-d4 (B137916) is explicitly mentioned for studying reaction mechanisms mdpi.com. This highlights that if ethyl acetate itself were the subject of a KIE study, this compound would be indispensable for tracing the fate of specific atoms and confirming mechanistic hypotheses.

Insights from In Situ Spectroscopic Techniques

In situ spectroscopic techniques, such as Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), are crucial for studying heterogeneous catalytic reactions by providing real-time information about surface species and reaction intermediates cas.cnscielo.brmdpi.comscite.airesearchgate.netuctm.edu. While many studies on the catalytic oxidation of ethyl acetate utilize non-deuterated forms to propose reaction pathways (e.g., ethyl acetate → ethanol (B145695) → acetic acid → acetate → CO₂ and H₂O) thieme-connect.descielo.br, the integration of this compound with these techniques would offer enhanced mechanistic clarity.

By using this compound as a reactant in in situ DRIFTS, researchers could:

Trace Deuterium Incorporation: Observe the vibrational shifts associated with C-D bonds, allowing for direct tracking of how the deuterated molecule interacts with the catalyst surface and transforms into intermediates.

Confirm Proposed Pathways: Provide definitive evidence for hydrogen transfer steps or specific bond cleavages by observing where the deuterium label ends up in the intermediates and products. This level of detail is critical for validating proposed catalytic cycles and optimizing catalyst design.

Tracing Reaction Pathways in Organic Synthesis

In organic synthesis, understanding the precise sequence of bond-breaking and bond-forming events is fundamental. This compound, or its selectively deuterated precursors, can be used as isotopic tracers to follow the fate of specific atoms throughout a multi-step reaction. For instance, in the Fischer esterification of acetic acid and ethanol to produce ethyl acetate, or in the Tishchenko reaction involving acetaldehyde (B116499) dimerization to form ethyl acetate, isotopic labeling can confirm the origin of atoms in the product echemi.comacs.orgcortecnet.com. By synthesizing this compound (CD₃COOC₂D₅) or using partially deuterated analogues (e.g., CD₃COOCH₂CH₃ or CH₃COOC₂D₅), researchers can:

Distinguish between Isomeric Products: Confirm the regioselectivity of a reaction by identifying which part of the molecule underwent transformation.

Elucidate Rearrangement Mechanisms: Track atomic rearrangements within a molecule during complex transformations, providing evidence for proposed migratory pathways or intermediate structures.

Validate Reaction Mechanisms: Provide experimental support for theoretical mechanistic proposals by showing how the deuterium label is distributed in the final product.

Data Tables

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄D₈O₂ | thieme-connect.decymitquimica.com |

| Molecular Weight | 96.15 g/mol | thieme-connect.de |

| CAS Number | 117121-81-0 | thieme-connect.de |

| Isotopic Purity | ≥98 atom % D (typically 99.5 atom % D) | |

| Form | Liquid | |

| Boiling Point | 77 °C (lit.) | |

| Melting Point | -84 °C (lit.) | |

| Density | 0.984 g/mL at 25 °C | |

| Primary Application | NMR solvent, Isotopic labeling |

Table 2: Representative Catalytic Performance Data for Ethyl Acetate Oxidation over Au-Pd/TiO₂ Catalysts

| Catalyst Sample | T₅₀% (°C) | T₉₀% (°C) | Eₐ (kJ/mol) | Specific Reaction Rate at 220 °C (µmol/(gₚd s)) | Turnover Frequency (TOF) at 220 °C (10⁻³ s⁻¹) | Source |

| 0.37AuPd₂.₇₂/TiO₂ | 217 | 239 | 37 | 113.8 | 109.7 | thieme-connect.demdpi.com |

| 0.34AuPd₂.₀₉/TiO₂ | - | - | 42 | - | - | thieme-connect.demdpi.com |

| 0.33Pd/TiO₂ | - | - | 44 | - | - | thieme-connect.demdpi.com |

| 0.35AuPd₀.₄₆/TiO₂ | - | - | 57 | - | - | thieme-connect.demdpi.com |

| 0.36Au/TiO₂ | - | - | 60 | - | - | thieme-connect.demdpi.com |

| TiO₂ | - | - | 72 | - | - | thieme-connect.demdpi.com |

Applications of Ethyl Acetate D8 in Analytical and Biochemical Research

Chromatographic Separations and Method Development

While non-deuterated ethyl acetate (B1210297) is a widely utilized solvent and mobile phase component in various chromatographic techniques, including thin-layer chromatography (TLC), column chromatography, high-performance liquid chromatography (HPLC), and gas chromatography (GC) sigmaaldrich.comsielc.comrochester.edurcilabscan.comrsc.orgsielc.com, the specific application of ethyl acetate-d8 as an eluent is more specialized. Its primary utility in chromatographic contexts often relates to its role as an analytical standard or when the deuterated solvent properties are beneficial for subsequent analysis of separated components.

In column chromatography, non-deuterated ethyl acetate is frequently employed, often in mixtures with less polar solvents like n-hexane, for the separation and purification of various organic compounds rochester.edursc.orgwiley-vch.de. Although direct evidence of this compound being routinely used as a bulk eluent in column chromatography is not widely documented in general preparative separations, its deuterated form could be strategically employed in niche applications. Such applications might include scenarios where fractions collected from the column are subsequently analyzed by NMR spectroscopy, and the presence of a deuterated solvent as an eluent would prevent interference from proton signals, thereby simplifying spectral interpretation. The isotopic purity of this compound (typically 99.5 atom % D) sigmaaldrich.comscientificlabs.comisotope.comeurisotop.com makes it suitable for such specialized analytical purposes.

Ethyl acetate is a common component of mobile phases in HPLC for analytical and preparative separations, capable of dissolving a wide range of organic compounds sigmaaldrich.comsielc.comrcilabscan.comsielc.com. In the context of HPLC methodologies, this compound plays a crucial role not typically as a primary mobile phase component, but as an analytical standard. For instance, this compound has been specifically used as an analytical standard during the quantification of volatile components present in extra virgin olive oil (EVOO) samples sigmaaldrich.comscientificlabs.com. This indicates its integration into HPLC-based quantitative methods, often coupled with mass spectrometry (LC-MS/MS), where its distinct mass due to deuteration allows for accurate internal standardization.

Analytical Standards and Quantitative Analysis in Complex Matrices

One of the most significant applications of this compound, and deuterated compounds in general, is their use as internal standards in quantitative analysis, particularly with mass spectrometry acs.orgeurofins.comresearchgate.netnih.gov. In complex matrices, such as biological fluids, environmental samples, or food products, the presence of various interfering compounds can affect the ionization efficiency and signal intensity of analytes (matrix effects). Isotopically labeled internal standards, like this compound, possess identical chemical properties to their non-labeled counterparts but differ in mass, allowing them to behave similarly throughout sample preparation and chromatographic separation eurofins.comnih.gov. This enables precise and accurate quantification by compensating for sample loss during extraction, matrix effects, and variations in instrument response eurofins.com. For example, deuterium-labeled lipid analogs are routinely used as internal standards in lipidomics to overcome these challenges nih.gov. The use of this compound as an analytical standard for quantifying volatile components in EVOO exemplifies this critical application sigmaaldrich.comscientificlabs.com.

Biochemical and Metabolic Pathway Studies

Deuterium (B1214612) labeling is an indispensable technique for investigating biochemical and metabolic pathways, offering insights into the fate and transformation of molecules within biological systems acs.orgnih.govnih.gov.

Stable isotope tracing, often coupled with mass spectrometry, is a powerful approach in metabolomics to track the flow of atoms through metabolic networks and elucidate pathway activities nih.govnih.gov. While this compound might not be directly fed as a primary nutrient, its deuterated carbons and hydrogens can serve as tracers if the molecule or its metabolic precursors are introduced into a biological system. For instance, studies tracing isotopic fate in complex biological systems have observed the incorporation of labeled carbons into compounds like ethyl acetate, suggesting its involvement in metabolic processes biorxiv.org. The ability to track deuterium incorporation into metabolites provides valuable information on the biosynthesis, degradation, and interconversion of compounds, contributing to a comprehensive understanding of cellular metabolism nih.govbiorxiv.org.

Deuterium labeling is fundamentally important in structural biology, particularly for biomolecular NMR spectroscopy and neutron scattering experiments acs.orgresearchgate.netchemie-brunschwig.ch. In NMR, replacing hydrogen with deuterium simplifies complex spectra by reducing signal overlap and eliminating strong proton-proton couplings, thereby facilitating the assignment of resonances and the determination of three-dimensional structures of large biomolecules like proteins and nucleic acids acs.orgchemie-brunschwig.ch. Selective deuterium labeling allows researchers to focus on specific regions or residues of a molecule, providing targeted structural and dynamic information chemie-brunschwig.ch. Similarly, in neutron scattering, the significant difference in neutron scattering length between hydrogen and deuterium allows for "contrast variation" experiments. By selectively deuterating certain components of a complex biological system (e.g., cell walls, protein-lipid complexes), researchers can manipulate the scattering contrast, making specific structures visible or invisible to neutrons. This provides unique insights into the structure, organization, and dynamics of biomolecules and their assemblies at various length scales researchgate.net. For instance, the production of deuterated lignocellulosic biomass aids in investigating cell wall structure and deconstruction mechanisms using neutron scattering and NMR techniques researchgate.net.

Challenges and Future Perspectives in Ethyl Acetate D8 Research

Methodological Considerations in Deuterated Solvent Application and Data Interpretation

The effective application of Ethyl acetate-d8, particularly in NMR spectroscopy, necessitates careful consideration of several methodological aspects to ensure accurate and reliable data. A paramount concern is the purity and isotopic enrichment of the solvent. High isotopic purity, typically 99.5 atom % D or higher, is crucial to minimize unwanted proton signals from residual non-deuterated solvent, which could otherwise obscure or interfere with analyte signals tn-sanso.co.jpsigmaaldrich.comepj-conferences.org. Manufacturers employ rigorous quality control protocols, including thorough testing for chemical and isotopic purity, to meet the demanding requirements of high-field NMR instruments tn-sanso.co.jpsigmaaldrich.comepj-conferences.orgchemistryviews.orgnih.gov.

Despite high deuteration levels, residual non-deuterated solvent (i.e., protonated ethyl acetate) will always be present in trace amounts and appear as peaks in ¹H NMR spectra aip.orgreddit.comcognitivemarketresearch.comsynmr.in. These residual signals can serve as internal references for chemical shift calibration; however, their exact chemical shifts can be influenced by factors such as temperature, analyte concentration, and the specific solute-solvent interactions within the sample aip.orgreddit.comcognitivemarketresearch.comsynmr.incardiff.ac.ukcarlroth.com. For this compound, the residual proton signals would correspond to the protonated ethyl acetate (B1210297) impurity. Typical ¹H NMR chemical shifts for protonated ethyl acetate are presented in Table 1.

Table 1: Typical ¹H NMR Chemical Shifts of Protonated Ethyl Acetate (as residual impurity in deuterated solvents)

| Proton Group | Multiplicity | Chemical Shift (ppm) (Approximate Range) |

| CH₃CO | singlet (s) | 1.91 - 2.17 carlroth.comnmrs.ioepfl.ch |

| OCH₂ | quartet (q) | 3.87 - 4.14 carlroth.comnmrs.ioepfl.ch |

| OCH₂CH₃ | triplet (t) | 0.92 - 1.26 carlroth.comnmrs.ioepfl.ch |

Note: These values are for protonated ethyl acetate when present as an impurity in various deuterated solvents and serve as an approximation for residual protonated ethyl acetate in this compound. Actual shifts can vary with temperature, concentration, and solvent environment.

Solvent-solute interactions in deuterated environments can differ from those in non-deuterated solvents. These distinctions provide valuable information regarding solvation effects, molecular interactions, and the behavior of labeled compounds within a specific solvent environment datahorizzonresearch.comacs.orgresearchgate.netnmrs.io. Such interactions can influence reaction rates and selectivity, as well as the observed chemical shifts in NMR spectra synmr.incarlroth.comresearchgate.net.

In terms of data processing and interpretation , the primary advantage of deuterated solvents is the simplification of ¹H NMR spectra by eliminating the overwhelming solvent signal, leading to clearer and more accurate structural elucidation datahorizzonresearch.comnih.gov. For ¹³C NMR, techniques like broadband decoupling are commonly employed to simplify spectra by collapsing carbon-proton couplings into singlets, though this sacrifices information about the number of attached protons. Distortionless Enhancement by Polarization Transfer (DEPT) is another NMR technique that can then be used to determine the number of hydrogens bound to each carbon nmrs.io. A significant challenge, particularly in quantitative NMR (qNMR), arises from impurity signals within the deuterated solvent. If these impurity signals overlap with the analyte's signals, they can introduce bias in signal area and lower the accuracy of qNMR measurements rsc.org. Furthermore, the presence of water or non-deuterated functional groups in the deuterated solvent can affect the dynamic range and sensitivity of target signals rsc.org.

Another critical consideration is isotopic exchange , especially for compounds with labile protons (e.g., those attached to oxygen, nitrogen, or carboxylic acids). These protons can undergo exchange with the deuterium (B1214612) atoms of the solvent, leading to broadened or absent peaks in the ¹H NMR spectrum chemistryviews.orgacs.org. The rate of this exchange is solvent-dependent, with some solvents like DMSO-d6 inducing lower exchange rates, resulting in sharper signals for labile protons, while others like D₂O and CD₃OD can lead to complete exchange and loss of these signals acs.org. To prevent isotopic contamination and minimize water peaks, handling deuterated solvents under an inert atmosphere (e.g., dry nitrogen or argon) is recommended tn-sanso.co.jpchemistryviews.org.

Advancements in Deuterated Solvent Synthesis and Cost-Effectiveness for Broader Research Adoption

The production of deuterated solvents, including this compound, has historically been characterized by complex, energy-intensive, and resource-intensive processes, leading to their premium pricing compared to their non-deuterated counterparts cognitivemarketresearch.comsynmr.indatahorizzonresearch.com. This cost barrier has traditionally limited their widespread adoption, particularly in smaller laboratories and academic institutions cognitivemarketresearch.comsynmr.in. However, recent advancements in synthesis methodologies are addressing these challenges, aiming for more sustainable, efficient, and cost-effective production.

One notable advancement is the development of flow synthesis methods , particularly those incorporating microwave irradiation. These methods offer improved reaction efficiency and throughput compared to conventional batch processes tn-sanso.co.jp. For instance, flow synthesis with microwave reactors has shown higher efficiency for hydrogen-deuterium (H-D) exchange reactions, which are central to deuterated compound synthesis tn-sanso.co.jp. This approach can also reduce the amount of expensive deuterium oxide (D₂O) required by enabling stepwise H-D exchange reactions tn-sanso.co.jp. Advantages of flow synthesis include flexibility in setting high-temperature and high-pressure reaction conditions, superior thermal efficiency, adaptability to automation, and enhanced safety tn-sanso.co.jp.

Catalytic deuteration represents another significant area of progress. New methodologies employing heterogeneous catalysts, such as nanostructured iron catalysts with inexpensive D₂O under hydrogen pressure, have enabled the selective and scalable deuteration of various organic compounds, including anilines, phenols, indoles, and other heterocycles, on a kilogram scale nih.govnih.gov. This demonstrates a move towards more robust and industrially viable synthetic routes. Furthermore, research has focused on enhancing the activation of D₂O for highly efficient deuteration using novel catalysts like Fe-P pair-site catalysts cardiff.ac.ukacs.org. The use of D₂O as a deuterium source in various deuteration reactions, such as the dehalogenative deuteration of alkyl halides mediated by inexpensive zinc, further highlights the versatility and growing efficiency of these synthetic approaches sci-hub.se.

The overarching trend in deuterated solvent synthesis is towards more efficient synthesis routes, sustainable practices, and a reduced environmental footprint datahorizzonresearch.commarketresearchintellect.com. Innovations in manufacturing processes and analytical techniques are contributing to making deuterated solvents more accessible and affordable marketresearchintellect.com. This shift includes exploring renewable energy sources and more environmentally friendly production methods, which present significant investment opportunities for companies in the market marketresearchintellect.com. These advancements are crucial for lowering production costs and facilitating broader research adoption of this compound and other deuterated solvents.

Emerging Research Directions for this compound in Interdisciplinary Fields

The unique properties of this compound, particularly its isotopic composition, are driving its application beyond traditional NMR spectroscopy into various interdisciplinary fields, fostering new avenues of research.

One significant area is neutron scattering techniques , such as Small-Angle Neutron Scattering (SANS). Deuterated compounds, including solvents like this compound, are indispensable in these techniques due to the substantial difference in neutron scattering lengths between hydrogen (¹H) and deuterium (²H) epj-conferences.orgchemistryviews.orgrsc.orgornl.gov. This "contrast variation" capability allows researchers to selectively highlight or hide specific components within a complex system by deuterating either the solute or the solvent ornl.gov. This is particularly valuable in material science , where deuterated solvents facilitate the characterization of the solution and solid structures of polymers, nanomaterials, and advanced electronic materials chemistryviews.orgdatahorizzonresearch.com. For instance, deuterated solvents have been shown to improve the characterization of conjugated polymers and enhance the π-π stacking order in photovoltaic polymers, leading to higher crystallinity, optimized morphology, and improved thermal stability in organic solar cells chemistryviews.org.

This compound also plays a vital role in mechanistic studies and understanding solvent effects in chemical reactions. By selectively labeling specific positions within a molecule or using deuterated solvents, researchers can track the movement of deuterium atoms during a reaction, gaining insights into reaction pathways, intermediates formed, and stereochemistry datahorizzonresearch.com. Deuterated solvents are employed to investigate solvent effects on reaction kinetics and thermodynamics, as seen in studies of keto-enol tautomerization, where differences in reaction rates and tautomer proportions were observed in deuterated versus non-deuterated solvents researchgate.net. Furthermore, Deuterium Isotope Effects (DIE) are utilized to probe molecular structure, dynamics, and even drug design, with studies showing that these effects can be transmitted across hydrogen bonds rsc.org. The use of deuterated solvents helps in understanding how solvent-solute interactions influence molecular conformations and the selectivity of chemical transformations, including the formation of supramolecular polymers researchgate.netnmrs.io.

In drug discovery and metabolomics , deuteration is an increasingly important tool. Deuterated compounds are synthesized to understand drug metabolism, identify and quantify metabolites, and improve pharmacokinetic properties by altering metabolic pathways nih.govnih.govacs.orgnih.govresearchgate.net. This compound, as a deuterated solvent, can be involved in the synthesis of such deuterated drug candidates or in the analytical methods used to study them. Deuterated compounds also serve as stable-isotope-labeled internal standards (SILS) in highly sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS) for accurate quantification of analytes in complex biological matrices acs.orgacs.orgimreblank.ch.

Beyond these areas, this compound has found specific applications, such as its use as an analytical standard in the quantification of volatile components in extra virgin olive oil samples sigmaaldrich.com. Its utility extends to other spectroscopic methods like infrared absorption spectroscopy, where deuterated derivatives of ethyl acetate have been instrumental in assigning vibrational bands and understanding molecular dynamics cdnsciencepub.comcdnsciencepub.com. The continuous development of more efficient and cost-effective synthesis methods for this compound will likely expand its utility across an even broader spectrum of scientific investigations.

Q & A

Q. How is Ethyl acetate-d8 identified and characterized in chemical databases?

Ethyl acetate-d8 (CAS 117121-81-0) is identified by its molecular formula (CD3COOCD2CD3), molecular weight (96.15 g/mol), and deuterium atom purity (≥99.5%). Its isotopic labeling distinguishes it from protiated ethyl acetate, enabling precise tracking in experimental systems. Key physicochemical properties, such as boiling point and solubility, can be inferred from non-deuterated ethyl acetate data (e.g., Henry's Law constants: 4.7–8.9 mol/(kg·bar) ), with adjustments for isotopic effects .

Q. What is the role of this compound as an internal standard in volatile organic compound (VOC) analysis?

Ethyl acetate-d8 is added to samples prior to analysis (e.g., 40 μL per 1 g sample) to correct for matrix effects and instrument variability in GC-MS. Deuterated analogs minimize signal overlap with target analytes, enabling quantification via isotope dilution. For example, in grape phenolic studies, it is used alongside toluene-d8 and hexanoic acid-d11 to normalize recovery rates during headspace extraction .

Q. What safety protocols apply to handling this compound in laboratory settings?

While specific safety data for the deuterated form are limited, protocols for protiated ethyl acetate (flammability: flash point -4°C; central nervous system effects) should be followed. Key steps include:

- Using inert atmosphere techniques (e.g., Schlenk lines) to prevent combustion.

- Quenching reactions with deuterated acids (e.g., DCl/D2O) to avoid proton exchange .

- Training researchers to identify hazards and respond to spills or exposure .

Advanced Research Questions

Q. How does deuteration affect the solvent properties of this compound in organometallic synthesis?

Deuterated solvents like Ethyl acetate-d8 reduce <sup>1</sup>H interference in NMR spectroscopy, but their nuclear spin properties (e.g., quadrupole moment of deuterium) can complicate signal splitting. In chromium(III) complex synthesis, Ethyl acetate-d8 is used for extraction to maintain deuterium enrichment. Post-reaction, the solvent is dried over anhydrous Na2SO4 and evaporated under vacuum to prevent isotopic dilution .

Q. What kinetic isotope effects (KIE) arise when using this compound in enzyme-catalyzed reactions?

Deuterated solvents alter hydrogen-bonding networks, potentially affecting enzyme activity. For example, in lipase-catalyzed acidolysis (e.g., DHA/EPA ethyl ester synthesis), Ethyl acetate-d8 may reduce reaction rates due to increased solvent viscosity or altered transition-state stabilization. Researchers should optimize concentrations (e.g., 220–400 mM) and monitor initial rates (e.g., 0.0168–0.0816 µmol·min<sup>-1</sup>·U<sup>-1</sup>) using deuterated controls .

Q. How do thermodynamic properties of this compound compare to its protiated form?

Isotopic substitution increases molecular weight and reduces vapor pressure. Henry's Law constants for protiated ethyl acetate (4.7–8.9 mol/(kg·bar) ) can be adjusted for deuterated analogs using the reduced partition function ratio. For example, the temperature dependence parameter (d(ln*kH)/d(1/T)) of 5700 K suggests Ethyl acetate-d8 exhibits lower volatility, impacting headspace extraction efficiency in VOC studies .

Q. What challenges arise in quantifying this compound purity via mass spectrometry?

Trace protiated impurities (e.g., CD3COOCH2CD3) can skew isotopic enrichment measurements. High-resolution MS (HRMS) with electron ionization (IE ≈10.01 eV ) is recommended to resolve m/z shifts. For instance, the molecular ion cluster for Ethyl acetate-d8 (C4D8O2<sup>+</sup>) should show a primary peak at m/z 96.15, with <1% contribution from lower deuterated species .

Methodological Best Practices

- Synthesis & Extraction : Use deuterated reagents (e.g., DCl/D2O) to maintain isotopic integrity during workup .

- Spectroscopy : Employ <sup>2</sup>H-decoupled NMR or FTIR to distinguish solvent signals from analytes.

- Data Reporting : Include isotopic purity, solvent history, and control experiments to validate reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.